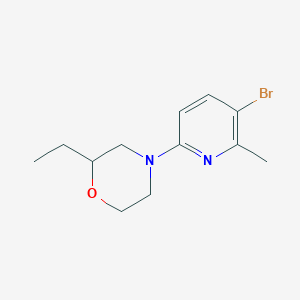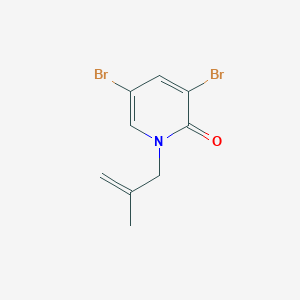
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in anticancer activity involves the inhibition of tubulin polymerization, which results in the disruption of microtubule dynamics and ultimately leads to cell cycle arrest and apoptosis. This compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is another target for anticancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine are primarily related to its anticancer activity. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been shown to exhibit potent inhibitory activity against topoisomerase II, which is a key enzyme involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. Additionally, this compound has also been shown to exhibit fluorescent properties, which makes it a useful probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research and development of 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine. One of the primary directions is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the development of more efficient synthesis methods and the improvement of the solubility of this compound in aqueous solutions are also important areas for future research.
Métodos De Síntesis
The synthesis method for 4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine involves the reaction of 2-ethylmorpholine with 5-bromo-6-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)-2-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-3-10-8-15(6-7-16-10)12-5-4-11(13)9(2)14-12/h4-5,10H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPOAQIZZGMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)-2-ethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

